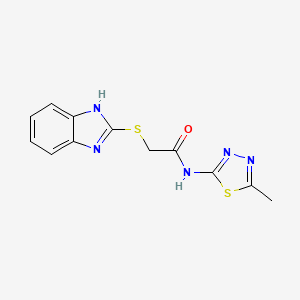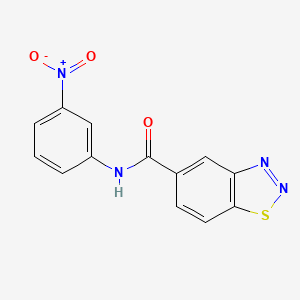![molecular formula C17H16ClFN2O2 B5704419 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor that targets the poly (ADP-ribose) polymerase (PARP) enzyme. PARP is an important enzyme that plays a crucial role in DNA repair. When PARP is inhibited, it leads to the accumulation of DNA damage and eventually cell death. ABT-888 has been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair. When PARP is inhibited, it leads to the accumulation of DNA damage and eventually cell death. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to be particularly effective in tumors with defects in DNA repair pathways, as these tumors are more reliant on PARP-mediated DNA repair.
Biochemical and physiological effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in clinical trials, with mild to moderate side effects. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer, and has shown promising results in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good oral bioavailability. It has also been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of results. Additionally, its effectiveness may be limited in tumors with intact DNA repair pathways.
Orientations Futures
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide. One area of interest is in combination therapies, where N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide is used in combination with other drugs to enhance their effectiveness. Another area of interest is in the development of biomarkers to predict which tumors are most likely to respond to N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors that may be more effective than N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide.
Méthodes De Synthèse
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-fluoroaniline with morpholine to form N-[3-chloro-2-fluorophenyl]morpholine. This intermediate is then reacted with 4-(aminosulfonyl)phenylboronic acid to form N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide.
Applications De Recherche Scientifique
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant tumors.
Propriétés
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-5-3-7-15(16(13)21-8-10-23-11-9-21)20-17(22)12-4-1-2-6-14(12)19/h1-7H,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLVKLWRWFVHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

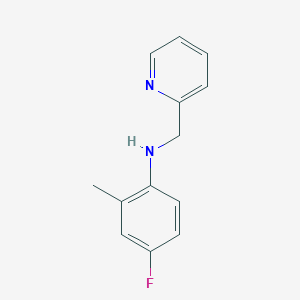
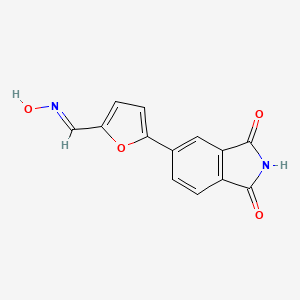
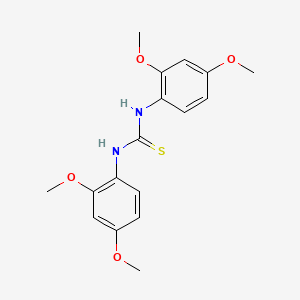
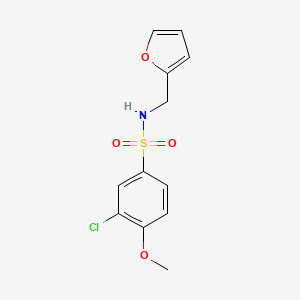
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
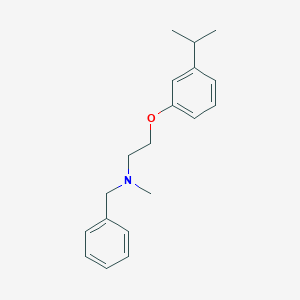

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
